molecular formula C11H13NO4 B14867020 2-(Methoxy(methyl)carbamoyl)phenyl acetate

2-(Methoxy(methyl)carbamoyl)phenyl acetate

Cat. No.: B14867020
M. Wt: 223.22 g/mol
InChI Key: SADYHWAKOCNQDK-UHFFFAOYSA-N
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Description

2-(Methoxy(methyl)carbamoyl)phenyl acetate is an organic compound with a complex structure that includes both ester and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxy(methyl)carbamoyl)phenyl acetate typically involves the esterification of 2-(Methoxy(methyl)carbamoyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy(methyl)carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines can convert the ester group into an amide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Aminolysis: Primary or secondary amines under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenol and acetic acid.

    Aminolysis: Produces 2-(Methoxy(methyl)carbamoyl)phenyl amide.

    Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

2-(Methoxy(methyl)carbamoyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxy(methyl)carbamoyl)phenyl acetate involves its interaction with various molecular targets. The ester and carbamate groups can undergo hydrolysis, releasing active compounds that can interact with biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug activation.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy(methyl)carbamoyl)phenol: Similar structure but lacks the acetate group.

    Phenyl acetate: Lacks the carbamate group, making it less reactive in certain contexts.

    Methyl carbamate: Simpler structure with only the carbamate group.

Uniqueness

2-(Methoxy(methyl)carbamoyl)phenyl acetate is unique due to the presence of both ester and carbamate functional groups, which confer distinct reactivity and potential applications. This dual functionality allows for versatile use in synthesis and research, distinguishing it from simpler analogs.

Properties

IUPAC Name

[2-[methoxy(methyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)16-10-7-5-4-6-9(10)11(14)12(2)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADYHWAKOCNQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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